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molecular formula C8H6N2O2 B146825 Imidazo[1,2-a]pyridine-8-carboxylic acid CAS No. 133427-08-4

Imidazo[1,2-a]pyridine-8-carboxylic acid

Cat. No. B146825
M. Wt: 162.15 g/mol
InChI Key: WHOCKNWCRFHEMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08927550B2

Procedure details

Chloroacetaldehyde (45% aqueous solution) (6.6 mL, 38 mmol) is added to the stirred solution of 2-aminonicotinic acid (5.0 g, 25 mmol) in ethanol (35 mL) and warmed at reflux for 14 hours. The reaction mixture is concentrated and the crude material is triturated with EtOH-Et2O to afford imidazo[1,2-a]pyridine-8-carboxylic acid. Mp: 296-299° C.
Quantity
6.6 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]=O.[NH2:5][C:6]1[N:14]=[CH:13][CH:12]=[CH:11][C:7]=1[C:8]([OH:10])=[O:9]>C(O)C>[N:5]1[CH:2]=[CH:3][N:14]2[CH:13]=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=[O:9])[C:6]=12

Inputs

Step One
Name
Quantity
6.6 mL
Type
reactant
Smiles
ClCC=O
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
35 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 14 hours
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
CUSTOM
Type
CUSTOM
Details
the crude material is triturated with EtOH-Et2O

Outcomes

Product
Name
Type
product
Smiles
N=1C=CN2C1C(=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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